Fmoc-Cys(Trt)-NH2

Description

Properties

Molecular Formula |

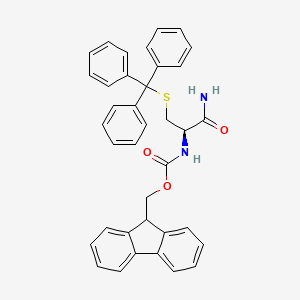

C37H32N2O3S |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |

InChI |

InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41)/t34-/m0/s1 |

InChI Key |

IXUUGVFOOBSVHX-UMSFTDKQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely documented method involves activating Fmoc-Cys(Trt)-OH with 1,1'-carbonyldiimidazole (CDI) followed by ammonolysis. As detailed in Example 3 of patent WO2013057736A2:

-

Activation :

-

Fmoc-Cys(Trt)-OH (250 g, 0.426 mol) is dissolved in tetrahydrofuran (THF, 2.5 L) at 0–5°C.

-

CDI (138.4 g, 0.853 mol) is added under nitrogen, stirring for 2 h to form the activated carbonylimidazolide intermediate.

-

-

Ammonolysis :

-

Aqueous ammonia (25%, 127.5 mL, 1.707 mol) is introduced, maintaining the temperature at 0–5°C for 30 minutes.

-

The reaction is quenched with 2N HCl (1.5 L), and THF is removed under reduced pressure.

-

-

Workup :

Key Advantages :

Symmetric Anhydride Coupling

An alternative approach employs symmetric anhydrides of Fmoc-Cys(Trt)-OH for coupling to amines. While originally developed for cyclic peptides, this method adapts well to primary amide formation:

-

Anhydride Formation :

-

Fmoc-Cys(Trt)-OH is treated with HBTU/DIEA in THF to generate the symmetric anhydride.

-

-

Coupling :

-

The anhydride is reacted with aqueous ammonia at 0°C, followed by acidification and extraction.

-

Optimization Note :

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature:

Degradation studies reveal that DMF induces side reactions in the presence of Oxyma, likely via radical-mediated pathways. Thus, THF is preferred for activation steps.

Analytical Characterization

Purity Assessment

Crude This compound is analyzed by TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) and HPLC (≥98% purity). LC-HRMS confirms the molecular ion peak at m/z 585.3 [M+H]+.

Stability Considerations

-

Acid Sensitivity : The Trt group is stable to TFA (20–50% v/v) but cleaved by HF or TFMSA.

-

Oxidative Degradation : Exposure to peroxides in DMF triggers thiol oxidation, necessitating inert atmospheres.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| CDI-Mediated | 90% | 98% | Scalable, minimal racemization | Requires low temperatures |

| Symmetric Anhydride | 85–92% | 95% | Compatible with sensitive amines | Multi-step synthesis |

Industrial-Scale Production Insights

Patent WO2013057736A2 outlines kilogram-scale production:

-

Batch Size : 250 g of Fmoc-Cys(Trt)-OH.

-

Cycle Time : 6–8 h per batch.

-

Cost Drivers : CDI (high molecular weight) and THF (volatile solvent recovery).

Emerging Challenges and Solutions

Degradation Pathways

Chemical Reactions Analysis

Fmoc Group Removal

-

Conditions : 20–30% piperidine in DMF (7–10 min, RT)

-

Mechanism : Base-induced β-elimination releases CO₂ and forms a dibenzofulvene intermediate, quenched by piperidine .

Trt Group Removal

-

Conditions : 95% TFA with 1–5% triisopropylsilane (TIS) (1–2 hr, RT) .

-

Role of Scavengers :

-

Byproduct : Triphenylmethane (Trt–H), inert and easily removed during purification .

Thiol-Disulfide Exchange

-

Conditions : Mildly basic or neutral pH, presence of oxidizing agents (e.g., air O₂, K₃Fe(CN)₆) .

-

Reactivity :

Radical-Mediated Oxidation

Degradation Products

| Product | Relative Abundance (%) |

|---|---|

| Fmoc-Cys(SO₃H)-NH₂ | 60–75 |

| Disulfides [(Fmoc-Cys-NH₂)₂] | 15–20 |

| Thiosulfonates | 5–10 |

Activation Strategies

Side Reactions

-

β-Elimination : Minor (<2%) under prolonged coupling times (>1 hr) .

-

Capping : Reversible DMTMM-capping observed with tyrosine residues .

Solvent Compatibility

| Solvent | Stability (48 hr, RT) | Notes |

|---|---|---|

| DMF | 40–50% degradation | Requires antioxidants |

| DCM | >95% stability | Ideal for SPPS |

| DMSO | <30% degradation | Avoid prolonged storage |

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

- Role : Fmoc-Cys(Trt)-NH2 is extensively utilized in SPPS due to its ability to protect the cysteine thiol group while allowing for sequential coupling of amino acids.

- Mechanism : The Fmoc group is removed using a base like piperidine, while the Trt group is deprotected with trifluoroacetic acid (TFA) containing scavengers. This controlled deprotection enables the formation of disulfide bonds critical for peptide stability and function .

Biological Research

- Peptide Probes and Inhibitors : The compound is employed to synthesize peptides that serve as probes or inhibitors in biochemical assays. The introduction of cysteine residues allows for disulfide bond formation, which is vital for maintaining the structural integrity of many proteins .

- Protein Interaction Studies : Peptides synthesized with this compound can be used to investigate protein-protein interactions, providing insights into cellular mechanisms and signaling pathways .

Medicinal Chemistry

- Drug Development : Peptides synthesized using this compound are explored as therapeutic agents. They can mimic natural proteins or serve as antagonists or agonists in various biological pathways .

- Therapeutic Models : this compound is used to create models for studying interactions between proteins and small molecules, aiding in the design of new drugs .

Peptide-Based Materials

- Hydrogels and Nanomaterials : The compound contributes to the production of peptide-based materials such as hydrogels and nanomaterials, which are essential in drug delivery systems and tissue engineering applications .

- Automated Synthesis : In industrial settings, automated peptide synthesizers utilize this compound for efficient production of peptides, ensuring high purity and yield through controlled synthesis processes .

Case Studies

- Disulfide Bond Formation : A study demonstrated the successful synthesis of cyclic peptides using this compound, highlighting its role in facilitating disulfide bond formation through thiol-disulfide interchange methods. This approach allowed for precise control over peptide cyclization kinetics, enhancing the stability and functionality of the synthesized peptides .

- Peptide Therapeutics : Research involving this compound has led to the development of peptide therapeutics targeting specific diseases. These studies emphasize the compound's utility in creating peptides that can effectively interact with biological targets, showcasing its potential in drug discovery .

Mechanism of Action

The mechanism of action of Fmoc-Cys(Trt)-NH2 primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation. The Trt group protects the thiol side chain, allowing for selective deprotection and subsequent formation of disulfide bonds. These protecting groups are removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Key Compounds and Their Protecting Groups

Stability and Side Reactions

Trt vs. Mmt :

Trt vs. Acm/t-Bu :

Biological Activity

Fmoc-Cys(Trt)-NH2 is a derivative of cysteine, a key amino acid involved in various biological processes, particularly in the formation of disulfide bonds in proteins. This article explores the biological activity of this compound, focusing on its stability, reactivity, and potential applications in peptide synthesis.

Chemical Structure

- This compound has the molecular formula and is characterized by a phenylmethoxycarbonyl (Fmoc) protecting group and a trityl (Trt) protecting group on the cysteine side chain. The presence of these groups enhances its stability during chemical reactions.

Stability Studies

- A study examining the stability of Fmoc-Cys(Trt)-OH in different solvents found that it remained stable in DMSO/EtOAc (1:9) but showed instability in DMF. After 48 hours at room temperature, HPLC analyses indicated that Fmoc-Cys(Trt)-OH was fully stable in DMSO/EtOAc irrespective of the presence of antioxidants like DTT or DITU. In contrast, significant degradation occurred in DMF due to the instability of the Fmoc group under these conditions .

Reactivity and Biological Applications

Thiol Reactivity

- The thiol group of cysteine derivatives plays a crucial role in various biochemical reactions, including disulfide bond formation. This compound can participate in thiol-disulfide interchange reactions, which are essential for the stabilization of protein structures. The reactivity of the thiol group allows for site-specific modifications and cyclization in peptide synthesis .

Peptide Synthesis

- This compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing peptides with specific functionalities. Its stability under certain conditions makes it a suitable candidate for synthesizing complex peptides that require multiple disulfide bridges .

Case Studies

Case Study 1: Peptide Cyclization

In a study focused on peptide cyclization using this compound, researchers demonstrated that upon cleavage from the resin and exposure to aqueous conditions, spontaneous cyclization occurred through thiol exchange reactions. This was confirmed by liquid chromatography-mass spectrometry (LC-MS), which indicated the formation of cyclic disulfides .

Case Study 2: Antioxidant Properties

Research has indicated that derivatives like this compound exhibit antioxidant properties due to their ability to scavenge free radicals through their thiol groups. This property is significant for developing therapeutic agents aimed at oxidative stress-related diseases .

Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C37H32N2O3S |

| Stability Solvents | Stable in DMSO/EtOAc; unstable in DMF |

| Reactivity | Participates in thiol-disulfide interchange reactions |

| Applications | Solid-phase peptide synthesis, antioxidant properties |

Q & A

Basic: What are the optimal activation methods for Fmoc-Cys(Trt)-NH₂ to minimize racemization during peptide synthesis?

Fmoc-Cys(Trt)-NH₂ requires careful activation to prevent enantiomerization (racemization). Symmetrical anhydrides or carbodiimide-based activators (e.g., DIPCDI/HOBt) are preferred, as they minimize base-induced racemization . When using uronium/phosphonium reagents (e.g., HBTU, PyBOP), collidine should replace stronger bases like DIPEA to reduce racemization risk . For example, coupling with PyAOP and collidine in DMF achieved efficient ε-NH₂ linkage to lysine residues in HIV fusion peptide synthesis without significant side reactions .

Basic: How can Fmoc-Cys(Trt)-NH₂ be purified effectively after synthesis?

Displacement chromatography on silica-based columns (e.g., LiChroprep Si-60) with chloroform as the carrier eluent is highly effective. Adsorption isotherms (Q = 1.1 mol/mL) guide solvent selection, while scaling up to 270 × 40 mm columns maintained 95% chromatographic yield . Critical parameters include:

- Sample loading : 50 mg/g of stationary phase .

- Flow rate : 2 mL/min (analytical) to 8 mL/min (preparative) .

- Fraction collection : Monitor retention times (tR = 1.2 min for Fmoc-Cys(Trt)-OH) to isolate pure product from Fmoc-OH (tR = 0.75 min) and Trt-OH (tR = 0.87 min) impurities .

Advanced: How does Fmoc-Cys(Trt)-NH₂ influence nanostructure morphology compared to Boc-protected analogs?

Fmoc-Cys(Trt)-NH₂ enables pH-responsive nanostructures with distinct morphologies. Under microfluidic conditions (2:3 flow rate ratio, 0.5 mg/mL concentration), it forms bowl-shaped nanoparticles (396 ± 20 nm core diameter), while Boc-Cys(Trt)-OH produces spherical structures . Post-synthesis:

- Acid-triggered degradation : At pH 2–5, Trt/Boc groups are cleaved, creating porous shells for controlled drug release .

- Characterization : SEM/TEM confirm hollow core-shell structures, and DLS shows stability (size change <10% over 48 hours) .

Advanced: How can researchers mitigate low coupling efficiency of Fmoc-Cys(Trt)-NH₂ in solid-phase PNA-PEO conjugates?

Solid-phase coupling of Fmoc-Cys(Trt)-PEO5KDa to peptide nucleic acids (PNAs) yields only ~5% efficiency due to steric hindrance and solvent incompatibility . Methodological adjustments :

- Switch to solution-phase : Use HBTU/HOBt activation in DMF with 10 eq. excess of Fmoc-Cys(Trt)-NH₂.

- Monitor deprotection : Kaiser tests (colorimetric shift to dark blue) confirm Fmoc removal before coupling .

- Optimize resin choice : Polar resins (e.g., PAL-PEG-PS) improve solvation for bulky PEO conjugates .

Advanced: How do side reactions during Fmoc-Cys(Trt)-NH₂ coupling impact HIV fusion peptide synthesis?

In HIV fusion peptide synthesis, premature deprotection of lysine Fmoc groups by ε-NH₂ nucleophiles is a critical side reaction. Mitigation strategies :

- Timing control : Limit resin exposure to non-acidic pH (<10 minutes) before coupling .

- Deprotection protocol : Use 20% piperidine in DMF for Fmoc removal, followed by immediate neutralization .

- Reagent selection : PyAOP/collidine reduces racemization vs. traditional HBTU/DIPEA .

Basic: What are the solubility and storage guidelines for Fmoc-Cys(Trt)-NH₂?

- Solubility : ≥7.3 mg/mL in ethanol (with warming), <49.7 mg/mL in DMSO .

- Storage : 2–8°C in airtight containers to prevent moisture absorption and oxidation .

- Handling : Dissolve in DMF for SPPS; avoid prolonged heating to prevent Trt-group degradation .

Advanced: How does Fmoc-Cys(Trt)-NH₂ compare to Fmoc-Cys(Acm)-OH in peptide disulfide bridge formation?

While Fmoc-Cys(Trt)-NH₂ offers acid-labile protection (removed with 95% TFA/1–5% TIS), Fmoc-Cys(Acm)-OH requires iodine oxidation for Acm removal, complicating orthogonal strategies . Key considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.